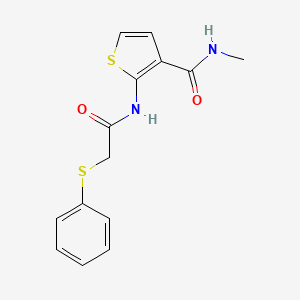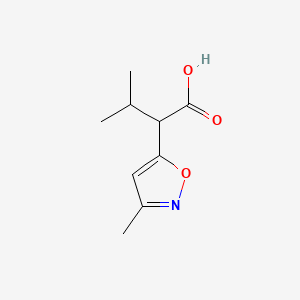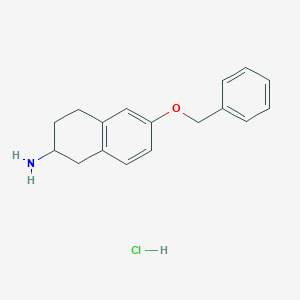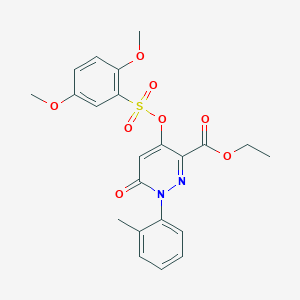
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of DMAPT involves the conjugation of functional molecules through 1,2,3-triazole linkages. This approach, inspired by click chemistry, has gained attention in drug design and discovery. The triazole moiety, with its two hydrogen-bond acceptors, interacts favorably with biomolecular targets through H-bonding, π–π stacking, and dipole interactions .
Molecular Structure Analysis
The molecular formula of DMAPT is C21H24N4O2 , with a molecular weight of 364.449 g/mol . Its structure consists of a pyrazole ring, a dimethylamino group, a phenyl group, and an acetamide moiety. The dimethylamino substitution contributes to its unique properties.
Chemical Reactions Analysis
While specific chemical reactions involving DMAPT are not extensively documented, its synthesis likely involves acyl chlorides or anhydrides reacting with appropriate amines to form the amide linkage . Further investigation is needed to explore its reactivity and potential transformations.
Scientific Research Applications
- A study by Fan et al. synthesized a series of derivatives of this compound and evaluated their antimicrobial activity . Specifically, some of these derivatives demonstrated potent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), a bacterium responsible for rice bacterial blight. For instance, compounds 4c, 4g, and 4q exhibited EC50 values around 1.5 times more active than the commercial bactericide bismerthiazol. Additionally, compounds 4j and 4p displayed comparable antifungal activity against Gloeosporium fructigenum.
- In Egypt, a derivative of nalidixic acid containing this compound structure has been shown to be a potent inhibitor of both TopoIIα and TopoIIβ. It induces cell cycle arrest at the G2-M phase, leading to inhibition of cell proliferation and apoptosis .
- Researchers have explored 1,4-disubstituted-1,2,3-triazoles with amide functionality for various biological activities. Ferroni et al. developed triazoles as non-steroidal anti-androgens for prostate cancer treatment, which could potentially include derivatives of this compound .
Antimicrobial Activity
Topoisomerase Inhibition
Prostate Cancer Treatment
Future Directions
: Akolkar, S. V., et al. (2023). Click chemistry inspired syntheses of new amide linked 1,2,3-triazoles from naphthols: biological evaluation and in silico computational study. Research on Chemical Intermediates, 49(3), 2725–2753. Read more : S-Molecule : ChemLibreTexts : Molecular structure image source: ChemSpider
Mechanism of Action
Target of Action
It is suggested that the compound may have potential antidepressant properties . Antidepressants often target monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Mode of Action
Given its potential antidepressant properties, it may interact with its targets to regulate the release of monoamine neurotransmitters .
Biochemical Pathways
The compound may influence the noradrenergic, dopaminergic, and serotonergic systems, which are involved in mood regulation
Result of Action
Given its potential antidepressant properties, it may alleviate symptoms of depression and enhance the quality of life for individuals with moderate to severe depression .
properties
IUPAC Name |
2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-16-9-8-12-18(13-16)24(4)20(26)15-25-14-19(21(22-25)23(2)3)17-10-6-5-7-11-17/h5-14H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNRAOKHJPYWEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CN2C=C(C(=N2)N(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2486594.png)

![1-(4-Methoxyphenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2486596.png)

![(E)-1-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropyl)-1H-indole-3-carbaldehyde oxime](/img/structure/B2486598.png)
![4-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2486599.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one](/img/structure/B2486602.png)



![4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2486609.png)